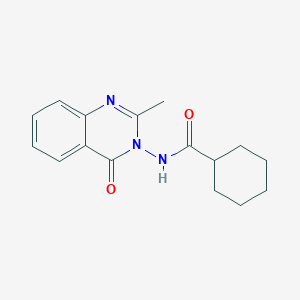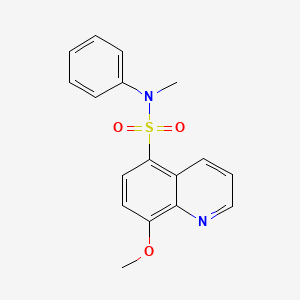
N-(2-methyl-4-oxo-3(4H)-quinazolinyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives with various reagents. For N-(2-methyl-4-oxo-3(4H)-quinazolinyl)cyclohexanecarboxamide, the synthesis could involve cyclization reactions starting from an anthranilic acid derivative, followed by specific modifications to introduce the cyclohexanecarboxamide moiety. Related compounds have been synthesized through various methods, including condensation reactions, the use of isocyanates, and cyclization under different conditions (Deshmukh & Patil, 2007).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system containing a benzene ring fused to a pyrimidine ring. The analysis of these structures typically involves spectroscopic methods, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms and the presence of functional groups. X-ray crystallography can also be employed to determine the precise three-dimensional structure and confirm the molecular conformation (Neue et al., 2013).
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions, reflecting their rich chemistry. They can undergo nucleophilic substitution reactions, cyclization to form different ring systems, and modifications at various positions of the quinazolinone nucleus. The reactivity can be influenced by the substitution pattern on the quinazolinone ring and the nature of the substituents (Bavetsias et al., 2002).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure, the presence of functional groups, and intermolecular interactions. The solubility of quinazolinones in various solvents can be particularly relevant for their use in chemical synthesis and potential pharmaceutical applications. Modifications to the quinazolinone core can be made to improve solubility and other physical properties (Bavetsias et al., 2002).
Eigenschaften
IUPAC Name |
N-(2-methyl-4-oxoquinazolin-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-17-14-10-6-5-9-13(14)16(21)19(11)18-15(20)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBRGJCHWXWHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxo-3(4H)-quinazolinyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B5619310.png)
![6-{[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5619314.png)
![5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5619321.png)
![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5619333.png)
![3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5619344.png)

![(1S*,5R*)-6-(2,6-difluoro-4-methoxybenzoyl)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619366.png)
![4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5619371.png)
![methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5619389.png)
![N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5619391.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethylphenyl)-1H-imidazol-5-ol](/img/structure/B5619393.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5619412.png)